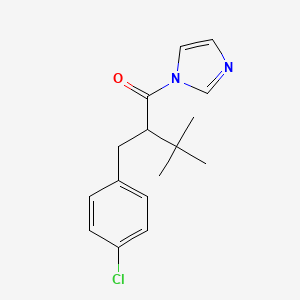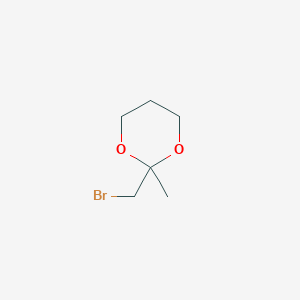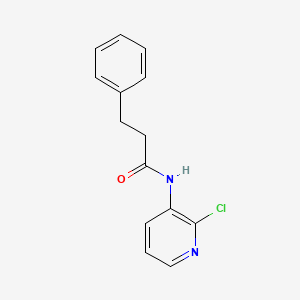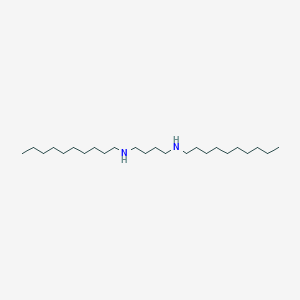
1,3-Cyclopentanedicarboxylic acid, dibutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is an organic compound with the molecular formula C13H22O4 It is an ester derivative of 1,3-cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclopentanedicarboxylic acid, dibutyl ester typically involves the esterification of 1,3-cyclopentanedicarboxylic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
1,3-Cyclopentanedicarboxylic acid+2ButanolAcid Catalyst1,3-Cyclopentanedicarboxylic acid, dibutyl ester+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the reaction, further driving the esterification process to completion.
化学反应分析
Types of Reactions
1,3-Cyclopentanedicarboxylic acid, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,3-cyclopentanedicarboxylic acid and butanol in the presence of an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 1,3-Cyclopentanedicarboxylic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: 1,3-Cyclopentanediol and butanol.
科学研究应用
1,3-Cyclopentanedicarboxylic acid, dibutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
作用机制
The mechanism of action of 1,3-cyclopentanedicarboxylic acid, dibutyl ester largely depends on its hydrolysis to release 1,3-cyclopentanedicarboxylic acid and butanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which cleave the ester bond, releasing the parent acid and alcohol. This hydrolysis can occur under physiological conditions, making the compound useful in drug delivery systems where controlled release of the active ingredient is desired.
相似化合物的比较
Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but derived from phthalic acid.
Dibutyl sebacate: An ester of sebacic acid, also used as a plasticizer.
Diisobutyl phthalate: Similar to dibutyl phthalate but with isobutyl groups instead of butyl groups.
Uniqueness
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is unique due to its cyclopentane ring structure, which imparts different physical and chemical properties compared to linear or aromatic esters. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other esters may not be as effective.
属性
CAS 编号 |
4056-77-3 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC 名称 |
dibutyl cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H26O4/c1-3-5-9-18-14(16)12-7-8-13(11-12)15(17)19-10-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI 键 |
SQXYSKZWZUMGMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1CCC(C1)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


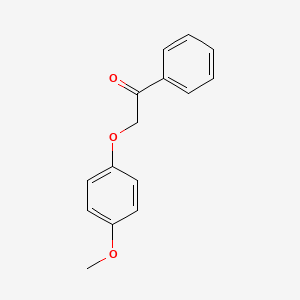
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
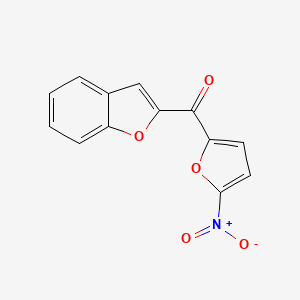
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
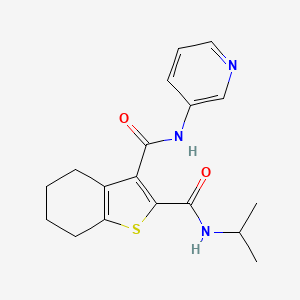
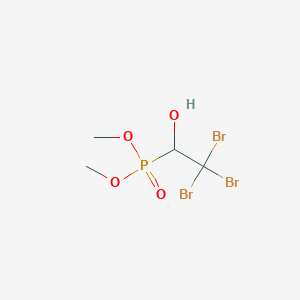
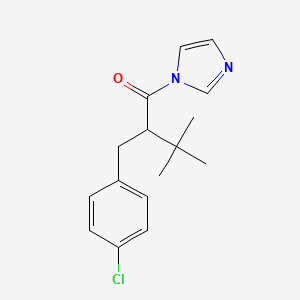
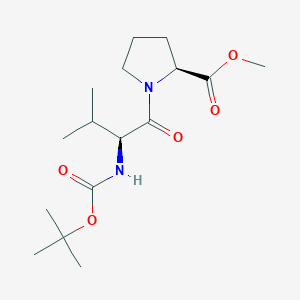
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
